Dimethyl 2-cyano-3-(2-methoxy-2-oxoethyl)pentanedioate

Description

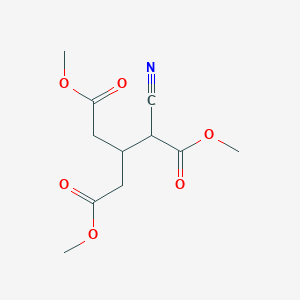

Dimethyl 2-cyano-3-(2-methoxy-2-oxoethyl)pentanedioate is a dimethyl ester derivative of pentanedioic acid (glutaric acid) featuring a cyano group at the 2-position and a methoxy-oxoethyl substituent at the 3-position. Its cyano group may confer utility in nucleophilic addition reactions or as a precursor for heterocyclic compounds.

Properties

CAS No. |

91248-71-4 |

|---|---|

Molecular Formula |

C11H15NO6 |

Molecular Weight |

257.24 g/mol |

IUPAC Name |

dimethyl 2-cyano-3-(2-methoxy-2-oxoethyl)pentanedioate |

InChI |

InChI=1S/C11H15NO6/c1-16-9(13)4-7(5-10(14)17-2)8(6-12)11(15)18-3/h7-8H,4-5H2,1-3H3 |

InChI Key |

XUMOQNROQCXQMM-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)CC(CC(=O)OC)C(C#N)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl 2-cyano-3-(2-methoxy-2-oxoethyl)pentanedioate typically involves the reaction of dimethyl malonate with cyanoacetic acid and methoxyacetyl chloride under basic conditions. The reaction proceeds through a series of steps, including nucleophilic substitution and esterification, to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Dimethyl 2-cyano-3-(2-methoxy-2-oxoethyl)pentanedioate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the cyano group to an amine group.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are commonly used.

Substitution: Substitution reactions may involve reagents like sodium methoxide (NaOMe) or other nucleophiles.

Major Products Formed

Oxidation: Carboxylic acids.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Dimethyl 2-cyano-3-(2-methoxy-2-oxoethyl)pentanedioate has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Dimethyl 2-cyano-3-(2-methoxy-2-oxoethyl)pentanedioate involves its interaction with specific molecular targets and pathways. The cyano group can participate in nucleophilic addition reactions, while the methoxy group can undergo substitution reactions. These interactions can lead to the formation of various biologically active compounds, which may exert their effects through different biochemical pathways .

Comparison with Similar Compounds

The following analysis compares dimethyl 2-cyano-3-(2-methoxy-2-oxoethyl)pentanedioate with structurally related dimethyl pentanedioate derivatives, focusing on substituents, applications, synthesis, and regulatory considerations.

Structural and Functional Differences

Table 1: Structural and Functional Comparison

Key Observations :

- Substituent Impact: The cyano group in the target compound enhances electrophilicity, enabling reactions like nucleophilic additions or cyclizations. In contrast, sulfonyl (DME/DME-OH) and alkyl (dimethyl 3-propyl pentanedioate) groups influence polarity and metabolic stability. The 3-hydroxy group in DME-OH increases water solubility, critical for environmental mobility in herbicide residues .

Key Findings :

- Enzymatic methods, as seen in dimethyl 3-propyl pentanedioate synthesis, achieve high enantiomeric purity (>99%) for pharmaceutical intermediates, underscoring the importance of biocatalysis in chiral compound production .

- Non-chiral metabolites like DME/DME-OH are monitored for environmental compliance rather than enantiomeric purity .

Pharmaceutical vs. Agricultural Use :

- Dimethyl 3-propyl pentanedioate : Used in synthesizing Brivaracetam, an antiepileptic drug, highlighting its role in central nervous system (CNS) drug development .

- DME/DME-OH : Regulated by the U.S. EPA as herbicide metabolites, with tolerances based on combined residue levels in crops .

Regulatory Notes:

- Pharmaceuticals : Chiral purity and metabolic stability are critical for drug approval, as exemplified by enzymatic synthesis in .

- Herbicides : Regulatory focus on metabolite persistence (e.g., DME/DME-OH) ensures environmental and consumer safety .

Table 3: Key Properties

| Property | This compound | Dimethyl 3-propyl pentanedioate | DME/DME-OH |

|---|---|---|---|

| Solubility | Moderate in organic solvents (cyano group) | Lipophilic (alkyl chain) | DME: Low; DME-OH: Moderate (hydroxyl) |

| Reactivity | High (cyano, ester) | Moderate (ester, alkyl) | DME: Stable; DME-OH: Oxidized |

| Biological Activity | Potential enzyme inhibition (nitrile) | Drug intermediate | Herbicide disruption (sulfonyl) |

Research Insights :

- The cyano group may confer inhibitory effects on enzymes like cysteine proteases, relevant in drug design.

- Sulfonyl groups in DME disrupt plant acetyl-CoA carboxylase, a mechanism central to Sethoxydim’s herbicidal activity .

Biological Activity

Dimethyl 2-cyano-3-(2-methoxy-2-oxoethyl)pentanedioate is a compound of interest in biological research due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms, effects, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its unique cyano and methoxy functional groups, which contribute to its reactivity and biological properties. The compound's molecular formula is with a molecular weight of approximately 232.24 g/mol. Its structure can be represented as follows:

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Research indicates that it may modulate enzymatic pathways and influence cellular signaling processes.

- Enzyme Inhibition : The compound has shown potential in inhibiting enzymes involved in inflammatory pathways, which could lead to therapeutic effects in conditions characterized by excessive inflammation.

- Cellular Effects : Studies suggest that it may affect cell viability and proliferation, particularly in cancer cell lines, indicating possible anticancer properties.

Anticancer Properties

A significant area of research has focused on the anticancer effects of this compound. In vitro studies have demonstrated that this compound can induce apoptosis in various cancer cell lines, including breast and colon cancer cells.

Case Study Findings :

- Cell Line Testing : In a study involving MCF-7 (breast cancer) and HT-29 (colon cancer) cell lines, treatment with the compound resulted in a dose-dependent decrease in cell viability, with IC50 values observed at concentrations around 25 µM for MCF-7 cells and 30 µM for HT-29 cells.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 | 25 | Apoptosis induction |

| HT-29 | 30 | Cell cycle arrest |

Anti-inflammatory Activity

Research also indicates that this compound possesses anti-inflammatory properties. In vivo models have shown that administration of the compound significantly reduces markers of inflammation.

Experimental Results :

- Animal Models : In a carrageenan-induced paw edema model, treatment with the compound at doses of 50 mg/kg resulted in a reduction of edema by approximately 60% compared to control groups.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.